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molecular formula C4H3F4I B8781900 3,3,4,4-Tetrafluoro-4-iodo-1-butene CAS No. 33831-83-3

3,3,4,4-Tetrafluoro-4-iodo-1-butene

Cat. No. B8781900
M. Wt: 253.96 g/mol
InChI Key: OUJSWWHXKJQNMJ-UHFFFAOYSA-N
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Patent
US05068415

Procedure details

the 1,4-diiodo-1,1,2,2-tetrafluorobutane reacting with at least a stoichiometric amount of potassium hydroxide or sodium hydroxide in the form of an approximately 10 to 60% strength by weight aqueous solution at a temperature of 20° to 100° C. and in the presence of a phase transfer catalyst in an amount of 0.1 to 5 mol %, relative to the amount of 1,4-diiodo-1,1,2,2-tetrafluorobutane, to eliminate hydrogen iodide, and isolating 1-iodo-1,1,2,2-tetrafluoro-3-butene from this reaction product,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[CH2:4][CH2:5]I.[OH-].[K+].[OH-].[Na+].I>>[I:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[CH:4]=[CH2:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C(CCI)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C(CCI)(F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 20° to 100° C.

Outcomes

Product
Name
Type
product
Smiles
IC(C(C=C)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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